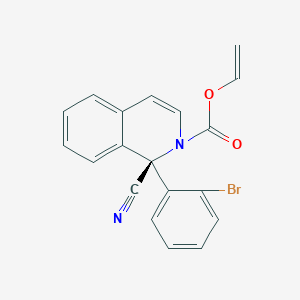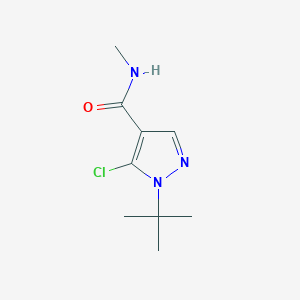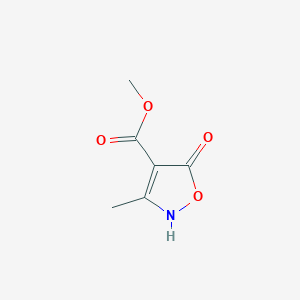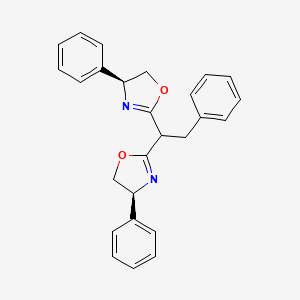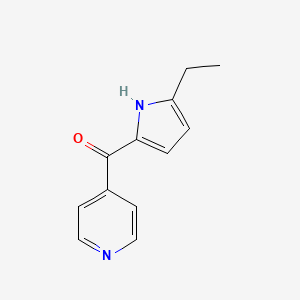
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: is a chemical compound with the molecular formula C12H13N3O It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with 4-pyridylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The pyrrole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanol.
Substitution: Formation of various substituted pyrrole and pyridine derivatives.
科学的研究の応用
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone
- (5-Methyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- (5-Phenyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone is unique due to the presence of the ethyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
(5-ethyl-1H-pyrrol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-2-10-3-4-11(14-10)12(15)9-5-7-13-8-6-9/h3-8,14H,2H2,1H3 |
InChIキー |
SCDIBKSULGLIRC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(N1)C(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
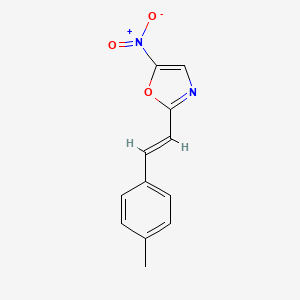
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
